![molecular formula C9H12BNO4 B14230464 [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid CAS No. 573675-99-7](/img/structure/B14230464.png)
[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of an amino group, an ethoxycarbonyl group, and a boronic acid moiety attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid typically involves the reaction of 4-iodobenzoic acid ethyl ester with triisopropyl borate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium. The reaction mixture is then subjected to purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid can undergo oxidation reactions to form phenols.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Phenols
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry: [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. It serves as a building block for the synthesis of various complex molecules .
Biology: In biological research, this compound is used in the development of sensors for detecting saccharides and glycosylated biomolecules due to its ability to selectively bind with diol compounds .
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its ability to form stable complexes with biomolecules makes it a valuable tool in drug design and discovery.
Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals and materials. It is also employed in the manufacture of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid involves its ability to form stable complexes with diol-containing compounds. This interaction is facilitated by the boronic acid moiety, which can form reversible covalent bonds with diols. This property is exploited in various applications, including the development of sensors and drug molecules .
Comparison with Similar Compounds
4-Ethoxycarbonylphenylboronic acid: Similar in structure but lacks the amino group.
4-Methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group.
4-Aminophenylboronic acid pinacol ester: Contains an amino group but has a different ester moiety.
Uniqueness: [3-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is unique due to the presence of both an amino group and an ethoxycarbonyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
573675-99-7 |
|---|---|
Molecular Formula |
C9H12BNO4 |
Molecular Weight |
209.01 g/mol |
IUPAC Name |
(3-amino-4-ethoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BNO4/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,13-14H,2,11H2,1H3 |
InChI Key |
XAPSRVHRVRZIGP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(trifluoromethyl)-](/img/structure/B14230382.png)
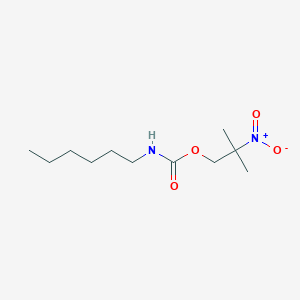
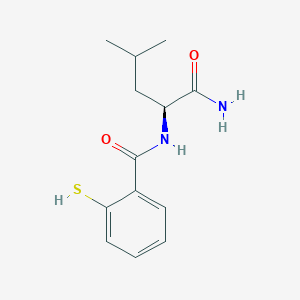

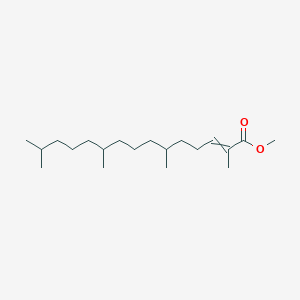
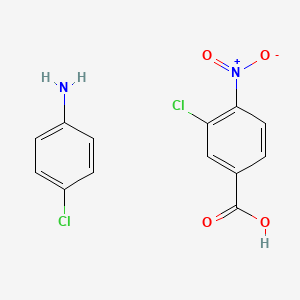

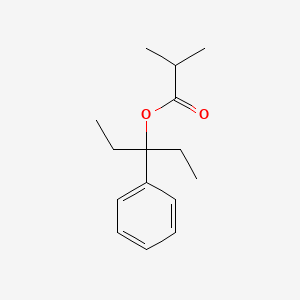
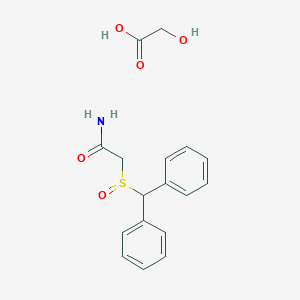
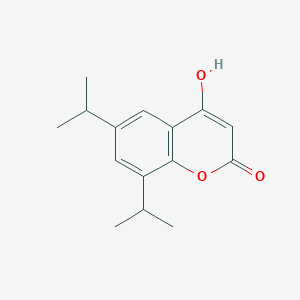
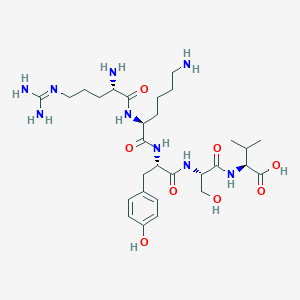
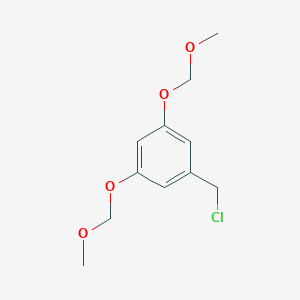
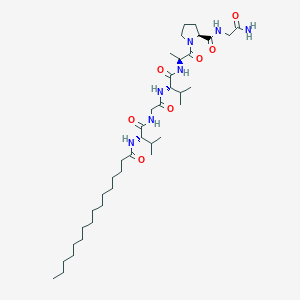
![2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14230458.png)
